molecular formula C14H27ClO8 B8227384 Cl-PEG6-acid

Cl-PEG6-acid

Cat. No.: B8227384
M. Wt: 358.81 g/mol
InChI Key: CFSDNFNBCGLKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cl-PEG6-acid is typically synthesized through a series of polymerization reactions involving ethylene glycol units. The reaction conditions often include the use of catalysts such as potassium hydroxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the polymerization and functionalization steps .

Industrial Production Methods

Industrial production of this compound involves large-scale polymerization reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to ensure high yield and purity. The final product is purified through techniques like distillation and crystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Cl-PEG6-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various PEG derivatives with different functional groups.

    Esterification: PEG esters.

    Amidation: PEG amides.

Comparison with Similar Compounds

Cl-PEG6-acid is unique due to its specific structure and functionality. Similar compounds include:

These compounds are used in similar applications but may be chosen based on the specific requirements of the synthesis or application.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27ClO8/c15-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14(16)17/h1-13H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSDNFNBCGLKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCC(=O)O)OCCOCCOCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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